6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate
Description
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate (C₁₉H₁₆O₅S) is a sulfonate ester featuring a 2-pyrone (α-pyrone) core substituted with a methyl group at the 6-position and a 4-methylbenzenesulfonate (tosyl) group at the 4-position . Its molecular weight is 356.39 g/mol, and it belongs to the class of heterocyclic sulfonates.
Properties
CAS No. |
31913-41-4 |
|---|---|
Molecular Formula |
C13H12O5S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
(2-methyl-6-oxopyran-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(2)17-13(14)8-11/h3-8H,1-2H3 |
InChI Key |
IVLPTLDWKVHYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)OC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 6-methyl-2-oxo-2H-pyran-4-yl with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-2H-pyran-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyranone ring may also interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonate Esters of Heterocycles
(a) 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)
- Molecular Formula : C₁₁H₁₂N₂O₅S₂
- Structural Features : Pyridazine ring (six-membered, two adjacent nitrogen atoms) substituted with a sulfamoylphenyl group and methanesulfonate ester.
- Synthesis : Prepared via reaction of sulfonyl chlorides with hydroxy-substituted pyridazines in pyridine .
- Key Differences: The pyridazine core introduces distinct electronic properties compared to the 2-pyrone ring in the target compound.
(b) Oxetan-3-yl 4-methylbenzene-1-sulfonate (PB00071)
- Molecular Formula : C₁₀H₁₂O₄S
- Structural Features : Oxetane (four-membered oxygen-containing ring) substituted with a tosyl group.
- Key Differences :
Aromatic Sulfonate Derivatives
(a) 4-Methyl-catechol-2-O-sulphate
- Molecular Formula : C₇H₈O₅S
- Structural Features : Benzene ring with hydroxyl and sulfate groups at positions 2 and 5, respectively.
- Key Differences: The sulfate group is directly attached to a phenolic ring, unlike the ester linkage in the target compound. This difference impacts solubility and metabolic pathways, as phenylsulfates are common metabolites in detoxification processes .
(b) 2-Aminoanilinium 4-methylbenzenesulfonate
- Molecular Formula : C₁₃H₁₆N₂O₃S
- Structural Features: Ionic salt comprising a protonated 2-aminoaniline cation and a tosylate anion.
- Key Differences :
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
